(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol
Description
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c1-7-3-2-4-8(9(15)5-6-16)10(7)11(12,13)14/h2-4,9,16H,5-6,15H2,1H3/t9-/m1/s1 |
InChI Key |
BLFHYPLGWVJPIJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CCO)N)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CCO)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
Starting from naturally occurring chiral amines (e.g., L-phenylglycine), the aromatic fragment is introduced via nucleophilic addition to 3-methyl-2-(trifluoromethyl)benzaldehyde. Subsequent reduction of the imine intermediate with sodium borohydride in glacial acetic acid yields the target alcohol with moderate diastereoselectivity (dr 3:1).
Example Protocol :
Catalytic Asymmetric Hydrogenation
Enamine intermediates derived from 3-methyl-2-(trifluoromethyl)acetophenone undergo hydrogenation using chiral Ru-BINAP catalysts to install the stereocenter. This method achieves >90% ee but requires high-pressure H2 (50–100 bar).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Solvent | MeOH |
| Pressure | 50 bar H2 |
| Temperature | 25°C |
| ee | 92% |
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol is treated with D-(−)-tartaric acid in ethanol to form diastereomeric salts. Crystallization at −20°C isolates the R-enantiomer with 85% recovery and 99% ee.
Enzymatic Kinetic Resolution
Lipase PS-IM selectively acetylates the S-enantiomer in a vinyl acetate/hexane system, leaving the R-enantiomer unreacted. After 24 h at 30°C, the R-alcohol is isolated in 40% yield with 98% ee.
Reduction Strategies for Stereochemical Control
Borohydride Reductions
Sodium borohydride in acetic acid reduces β-amino ketones to alcohols with partial stereocontrol. For example, reducing 3-(methylamino)-1-[3-methyl-2-(trifluoromethyl)phenyl]-1-propanone with NaBH4 (5 equiv) at 0°C affords the R-alcohol in 78% yield (dr 2:1).
Critical Parameters :
-
Temperature: ≤5°C to minimize epimerization.
-
Solvent: Glacial acetic acid enhances protonation of the intermediate enolate.
Asymmetric Transfer Hydrogenation
Using Hantzsch ester as a hydrogen donor and chiral thiourea catalysts , β-amino ketones are reduced to alcohols with 89% ee. This method avoids high-pressure equipment but requires anhydrous conditions.
Case Studies and Comparative Analysis
Industrial-Scale Synthesis (Adapted from Patent CN103214399A)
A three-step sequence achieves the target compound in 52% overall yield:
Comparative Performance of Methods
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Chiral Pool Synthesis | 65 | 75 | 120 | Moderate |
| Catalytic Hydrogenation | 85 | 92 | 200 | High |
| Enzymatic Resolution | 40 | 98 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol exhibits significant anticancer activity. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research suggests that it can mitigate oxidative stress in neuronal cells, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders. The trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, thereby increasing its efficacy in neurological applications .
Synthetic Methodologies
The synthesis of (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol can be achieved through several routes:
- Chiral Synthesis : Utilizing chiral pool synthesis methods allows for the production of the compound with high enantiomeric purity.
- Reactions Involving Trifluoromethylation : The introduction of the trifluoromethyl group can be accomplished via electrophilic trifluoromethylation techniques, which have been optimized for efficiency and yield.
Treatment of Thrombocytopenia
The compound has been explored as a potential therapeutic agent for thrombocytopenia due to its agonistic effects on thrombopoietin receptors, enhancing platelet production . This application is particularly relevant in patients undergoing chemotherapy or those with bone marrow disorders.
Antidepressant Potential
Preliminary studies suggest that (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol may exhibit antidepressant-like effects in animal models. This could be attributed to its influence on neurotransmitter systems, specifically serotonin and norepinephrine pathways .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol significantly inhibited the growth of human tumor cell lines with an average IC50 value indicating potent cytotoxicity . The findings suggest that further clinical trials could validate its efficacy as an anticancer drug.
Case Study 2: Neuroprotection
In vitro experiments have shown that the compound protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This study highlights its potential role in developing therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism by which (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylpropanol Derivatives
The following analogs share the 3-amino-propan-1-ol core but differ in phenyl substitution patterns and stereochemistry:
Key Observations:
Stereochemical and Functional Group Variations
- (R)-3-Methylamino-1-phenyl-propan-1-ol (): Replaces the primary amino group with methylamino, reducing basicity and hydrogen-bonding capacity.
- (S)-3,3,3-trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol (): Introduces a trifluoroethylamino side chain, altering conformational flexibility and acidity.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for confirming the structure and enantiomeric purity of (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol?
- Methodological Answer :
- Chiral HPLC or polarimetry is essential to confirm enantiomeric excess (ee). For structural validation, NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) resolves the trifluoromethyl group’s chemical environment and stereochemistry. X-ray crystallography provides definitive proof of the (3R)-configuration .
- Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., -NH₂, -OH).
Q. How is (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol typically synthesized, and what are common impurities?
- Methodological Answer :
- A common route involves asymmetric reduction of a ketone precursor (e.g., 3-[3-methyl-2-(trifluoromethyl)phenyl]-3-oxopropanenitrile) using chiral catalysts like BINAP-Ru complexes or enzymatic methods (e.g., ketoreductases).
- Impurities include the (3S)-enantiomer, residual solvents, and byproducts from incomplete reduction. Purification via recrystallization or chiral column chromatography is critical .
Q. What are the primary biological targets or assays used to screen this compound’s activity?
- Methodological Answer :
- In vitro assays focus on its interaction with neurological targets (e.g., GPCRs, ion channels) due to structural similarity to amino alcohols like β-blockers.
- Antimicrobial screening (MIC assays against Gram+/− bacteria) and anticancer activity (cell viability assays, e.g., MTT) are common. Results should be cross-validated with dose-response curves and orthogonal assays (e.g., flow cytometry) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay conditions : Verify pH, temperature, and solvent (e.g., DMSO concentration) consistency. The compound’s solubility may vary, affecting bioavailability.
- Orthogonal validation : Use isothermal titration calorimetry (ITC) to confirm binding affinity or knockdown models (e.g., CRISPR) to validate target specificity.
- Metabolite interference : Screen for metabolites via LC-MS to rule off-target effects .
Q. What strategies optimize enantiomeric excess (ee) during synthesis, and how do structural modifications impact bioactivity?
- Methodological Answer :
- Catalyst screening : Test chiral ligands (e.g., Josiphos, Salen) or biocatalysts (e.g., immobilized ketoreductases) to improve ee.
- Structure-activity relationship (SAR) : Compare with analogs (Table 1):
| Compound Modification | Bioactivity Trend | Reference |
|---|---|---|
| Trifluoromethyl → Chlorine | Reduced antimicrobial | |
| 3-Methyl → Hydrogen | Lower GPCR affinity | |
| (3R) → (3S) configuration | Loss of anticancer activity |
Q. What computational methods predict this compound’s pharmacokinetics or toxicity?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETLab 2.0 to model absorption, CYP450 metabolism, and hERG inhibition.
- Docking studies : Molecular dynamics (e.g., AutoDock Vina ) simulate interactions with targets like β₂-adrenergic receptors. Validate with free-energy perturbation (FEP) calculations .
Q. How do researchers address stability issues (e.g., degradation under physiological conditions)?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH). Monitor degradation via HPLC-MS .
- Stabilization strategies : Use lyophilization for storage or formulate with cyclodextrins to enhance aqueous stability .
Data Contradiction Analysis Example
Scenario : Conflicting reports on cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 10 μM vs. 50 μM).
- Resolution Steps :
- Verify cell passage number and culture conditions (e.g., serum concentration).
- Test metabolite activity (e.g., hydroxylated derivatives via LC-MS ).
- Replicate assays with 3D spheroid models to mimic in vivo conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
